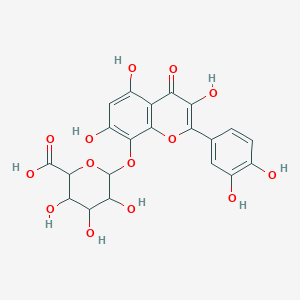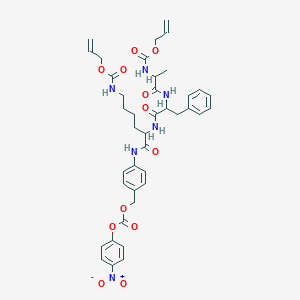
Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a synthetic peptide compound with a complex structure. It is composed of several amino acids, including D-Alanine, Phenylalanine, and Lysine, which are protected by Alloc (allyloxycarbonyl) groups. The compound also contains a PAB (para-aminobenzoic acid) linker and a PNP (p-nitrophenyl) ester group. This compound is often used in biochemical research and drug development due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP involves multiple steps, including the protection of amino acids, peptide coupling, and deprotection. The general synthetic route can be summarized as follows:
Protection of Amino Acids: The amino acids D-Alanine, Phenylalanine, and Lysine are protected using Alloc groups to prevent unwanted side reactions.
Peptide Coupling: The protected amino acids are sequentially coupled using peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of PAB Linker: The PAB linker is introduced to the peptide chain through a coupling reaction.
Attachment of PNP Ester Group: The PNP ester group is attached to the PAB linker to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Alloc protecting groups using palladium catalysts.
Hydrolysis: Hydrolysis of the PNP ester group under acidic or basic conditions.
Substitution Reactions: Nucleophilic substitution reactions involving the PNP ester group.
Common Reagents and Conditions
Palladium Catalysts: Used for deprotection of Alloc groups.
Acids/Bases: Used for hydrolysis of the PNP ester group.
Nucleophiles: Used for substitution reactions.
Major Products Formed
Deprotected Peptide: Formed after removal of Alloc groups.
Hydrolyzed Products: Formed after hydrolysis of the PNP ester group.
Substituted Products: Formed after nucleophilic substitution reactions.
科学研究应用
Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Used in the study of enzyme-substrate interactions and protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Used in the development of novel materials and bioconjugates.
作用机制
The mechanism of action of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP involves its interaction with specific molecular targets and pathways. The compound can be cleaved by enzymes, releasing the active peptide or drug. The PAB linker and PNP ester group play crucial roles in the controlled release of the active compound.
相似化合物的比较
Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP can be compared with other similar compounds, such as:
This compound: Similar in structure but with different protecting groups or linkers.
Fmoc-D-Ala-Phe-Lys(Fmoc)-PAB-PNP: Uses Fmoc (fluorenylmethyloxycarbonyl) protecting groups instead of Alloc.
Boc-D-Ala-Phe-Lys(Boc)-PAB-PNP: Uses Boc (tert-butyloxycarbonyl) protecting groups instead of Alloc.
This compound is unique due to its specific combination of protecting groups, linker, and ester group, which provide distinct reactivity and applications in research and industry.
属性
IUPAC Name |
(4-nitrophenyl) [4-[[2-[[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N6O12/c1-4-23-55-38(50)41-22-10-9-13-33(44-37(49)34(25-28-11-7-6-8-12-28)45-35(47)27(3)42-39(51)56-24-5-2)36(48)43-30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,47) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNOQTZEJIRSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46N6O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(3-chloro-4-methoxyphenyl)ethyl]-N-cyclohexyl-7-(3,5-dimethyl-1,2-oxazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B8180657.png)
![Benzyl (2S)-4-(7-(8-chloronaphthalen-1-yl)-2-(methylsulfinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B8180660.png)
![1-[(3S,4S)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B8180666.png)
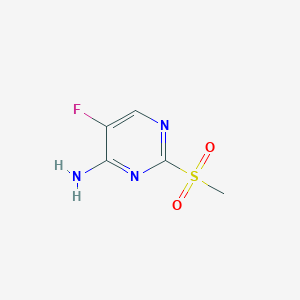
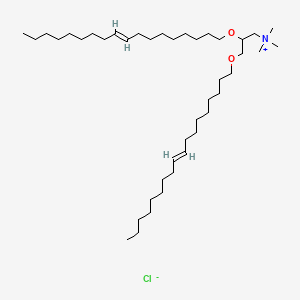
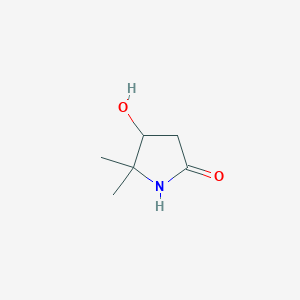
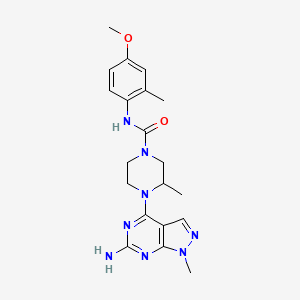
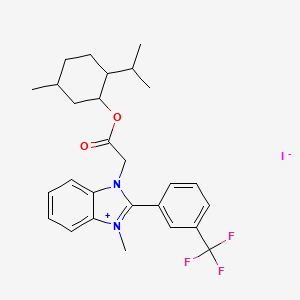
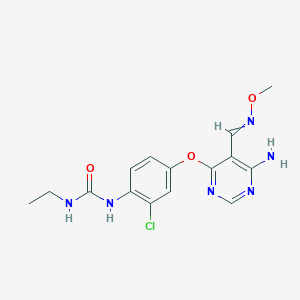
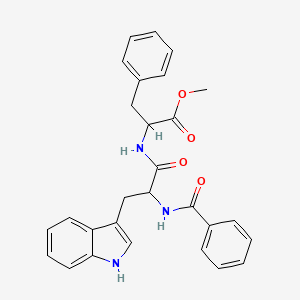
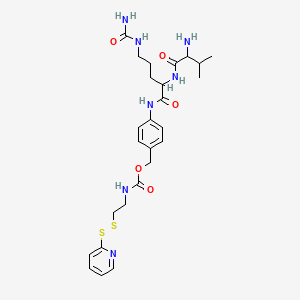
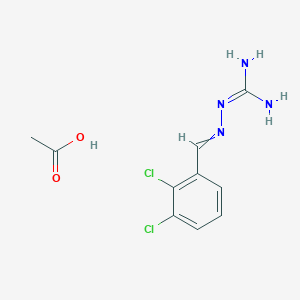
![(3,4,5-Trihydroxy-6-{[4-hydroxy-2,5-bis(hydroxymethyl)-3-{[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy}oxolan-2-yl]oxy}oxan-2-yl)methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B8180772.png)
